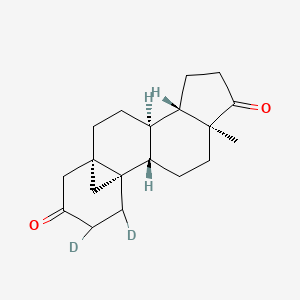

5b,19-Cycloandrostane-3,17-dione-d2

Description

Evolution of Steroid Research Methodologies

The analysis of steroids has undergone a remarkable transformation over the decades. Initial methods, often reliant on immunoassays, provided a foundational understanding but were frequently hampered by issues of cross-reactivity and limited sensitivity. The advent of chromatographic techniques, especially gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS), represented a paradigm shift. nih.gov These hyphenated techniques offered significantly improved specificity and the ability to analyze multiple steroids simultaneously.

The progression from GC-MS to more advanced techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) has further refined our analytical capabilities. libretexts.org These methods allow for the precise quantification of steroids even at very low concentrations and the elucidation of their complex structures. The development of "steroidomics," an untargeted approach to analyze the entire steroid content of a biological sample, has been made possible by these technological leaps, enabling a more holistic understanding of steroid homeostasis and its perturbation in disease. nih.gov

Significance of Deuterated Steroids as Research Probes

Stable isotope labeling, particularly with deuterium (B1214612) (a non-radioactive isotope of hydrogen), has proven to be a powerful strategy in steroid research. nih.gov Deuterated steroids serve as ideal internal standards in isotope dilution mass spectrometry, a gold-standard method for accurate quantification. researchgate.net By introducing a known quantity of a deuterated analog of the analyte of interest into a sample, variations in sample preparation and instrument response can be precisely corrected for, leading to highly accurate and reproducible measurements. libretexts.org

Beyond their role as internal standards, deuterated steroids are instrumental in metabolic studies. nih.gov By tracing the metabolic fate of a deuterium-labeled steroid, researchers can elucidate complex biosynthetic pathways and identify novel metabolites. This approach has been crucial in understanding the metabolism of androgens and other steroid hormones. nih.gov The synthesis of a variety of deuterated steroid standards has been a key enabler for this research. nih.gov

Overview of 5β,19-Cycloandrostane-3,17-dione-d2 within Steroid Science

5β,19-Cycloandrostane-3,17-dione-d2 represents a specific and valuable tool within the arsenal (B13267) of deuterated steroids. Its core structure, a cycloandrostane, is a class of steroids characterized by a cyclopropane (B1198618) ring bridging C-5 and C-19. The "d2" designation indicates the presence of two deuterium atoms, making it a stable isotope-labeled compound.

While detailed, dedicated research publications focusing solely on 5β,19-Cycloandrostane-3,17-dione-d2 are not abundant in the public domain, its primary application lies in its use as an internal standard for the quantitative analysis of related endogenous steroids by mass spectrometry. The structural similarity to endogenous cycloandrostanes, combined with its distinct mass due to the deuterium labels, allows for precise and accurate quantification in complex biological matrices. The synthesis of such labeled compounds, often a multi-step process, is a critical aspect of their utility.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(1S,2S,5S,9S,10R,13S)-16,17-dideuterio-5-methylpentacyclo[11.4.1.01,13.02,10.05,9]octadecane-6,15-dione |

InChI |

InChI=1S/C19H26O2/c1-17-7-6-15-13(14(17)2-3-16(17)21)5-8-18-10-12(20)4-9-19(15,18)11-18/h13-15H,2-11H2,1H3/t13-,14-,15-,17-,18+,19-/m0/s1/i4D,9D/t4?,9?,13-,14-,15-,17-,18+,19- |

InChI Key |

ZXOGTZPVVUQMNN-PMXQUIAKSA-N |

Isomeric SMILES |

[2H]C1C([C@@]23C[C@@]2(CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)CC1=O)[2H] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC45C3(C4)CCC(=O)C5 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5β,19 Cycloandrostane 3,17 Dione D2 and Analogues

Precursor Selection and Preparation for Deuterium (B1214612) Incorporation

The successful synthesis of 5β,19-Cycloandrostane-3,17-dione-d2 hinges on the careful selection and preparation of precursor molecules to facilitate the introduction of deuterium atoms at specific positions.

Deuterated Reagents in Steroid Synthesis

A variety of deuterated reagents are employed in steroid synthesis to introduce deuterium labels. The choice of reagent depends on the desired location of the deuterium atoms and the chemical nature of the precursor.

A common method for introducing deuterium is through the use of deuterium oxide (D2O) in base-catalyzed exchange reactions. nih.gov For instance, the preparation of [6,7,7-2H3] sterols starts with a Δ(5)-sterol, which is converted to a 6-oxo-3α,5α-cyclosteroid. A base-catalyzed exchange with D2O introduces two deuterium atoms at the C-7 position. nih.gov Subsequent reduction of the 6-oxo group with a deuterated reducing agent like sodium borodeuteride introduces a third deuterium atom at C-6. nih.gov

Sodium borodeuteride (NaBD4) is another widely used reagent for introducing deuterium. It is particularly effective for the reduction of carbonyl groups to deuterated hydroxyl groups. For example, the reduction of an androsterone (B159326) product with sodium borodeuteride can yield a trideuterated 5α-androstane-3α,17β-diol. nih.gov

Other deuterated reagents include deuterated potassium methoxide (B1231860), which can be used for deuterium exchange reactions. nih.gov The table below summarizes some common deuterated reagents and their applications in steroid synthesis.

| Deuterated Reagent | Application in Steroid Synthesis | Reference |

| Deuterium Oxide (D2O) | Base-catalyzed hydrogen-deuterium exchange, often at positions adjacent to carbonyl groups. | nih.gov |

| Sodium Borodeuteride (NaBD4) | Reduction of ketones and aldehydes to deuterated alcohols. | nih.gov |

| Deuterated Potassium Methoxide | Base-catalyzed deuterium exchange reactions. | nih.gov |

| Deuterium Gas (D2) | Catalytic deuterogenation of double bonds. | acs.org |

Stereochemical Control in Deuterium Labeling

Achieving stereochemical control during deuterium labeling is crucial for synthesizing a specific stereoisomer of the target compound. The stereochemistry of the final product is often dictated by the choice of reagents and the reaction conditions.

For instance, the reduction of a ketone with a deuterated reducing agent can lead to different stereoisomers depending on the steric hindrance around the carbonyl group and the specific reducing agent used. The reduction of a labeled androsterone product with sodium borodeuteride predominantly gives the 3α,17β-diol isomer. nih.gov

Ruthenium-catalyzed C-H bond activation offers a method for regio-, chemo-, and stereoselective deuterium labeling of sugars, a principle that can be extended to steroid systems. rsc.org This method utilizes the coordination of the ruthenium catalyst to hydroxyl groups to direct the deuterium exchange to specific positions with high stereoselectivity. rsc.org

Synthetic Routes to 5β,19-Cycloandrostane Core Structures

The construction of the characteristic 5β,19-cycloandrostane core is a key step in the synthesis of 5β,19-Cycloandrostane-3,17-dione-d2. Various synthetic methodologies have been developed to create this unique bridged steroidal framework.

Reductive Cyclization Methodologies for 5β,19-Cycloandrostanes

Reductive cyclization methods are a powerful tool for the formation of the 5β,19-cyclo bridge. These reactions typically involve the intramolecular cyclization of a suitably functionalized steroid precursor. One approach involves the preparation of a 6-oxo-3α,5α-cyclosteroid intermediate. nih.gov The subsequent rearrangement of a [6,7,7-2H3]6α-hydroxy-3α,5α-cyclosteroid can yield the desired Δ(5) sterol or steroid, which can then be further manipulated to form the 5β,19-cycloandrostane system. nih.gov

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed reactions have emerged as versatile and efficient methods for constructing complex molecular architectures, including steroidal frameworks. nih.govumich.edu Palladium-catalyzed cascade cyclizations, in particular, enable the rapid assembly of polycyclic systems by forming multiple C-C and C-X (where X is a heteroatom like O or N) bonds in a single operation. rsc.org

For the synthesis of steroid scaffolds, palladium-catalyzed dearomatization cyclization has been utilized as a key step. scispace.com This approach can lead to the divergent synthesis of tetracyclic steroid cores. scispace.com The choice of the palladium catalyst, ligand, and reaction conditions is critical for controlling the efficiency and selectivity of the cyclization. organic-chemistry.org For example, a palladium-catalyzed asymmetric intramolecular dearomatizative cyclization has been reported for the synthesis of chiral phenanthrenones, which share key features with the steroidal framework. umich.edu

Derivatization of Androstane (B1237026) Precursors to Dione (B5365651) Systems

The final step in the synthesis of 5β,19-Cycloandrostane-3,17-dione-d2 involves the conversion of the androstane precursor into the desired 3,17-dione. This typically involves oxidation reactions at the C-3 and C-17 positions.

Various oxidizing agents can be employed for this transformation. For instance, the oxidation of a 17β-hydroxy group to a 17-keto group can be achieved using chromium trioxide. nih.gov Similarly, the oxidation of a 3-hydroxy group to a 3-keto group can be carried out using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The choice of oxidizing agent will depend on the specific functional groups present in the precursor molecule to ensure selective oxidation without affecting other parts of the steroid.

Site-Specific Deuterium Introduction at C-19 and Other Positions

The precise placement of deuterium atoms within a steroid molecule is a significant challenge for synthetic chemists. arkat-usa.org Steroids are largely hydrocarbon structures with limited functional groups that can facilitate deuterium labeling. arkat-usa.org The strategies employed vary greatly depending on the target position, with angular methyl groups like C-19 presenting a distinct set of hurdles compared to positions activated by adjacent functional groups.

Strategies for Introducing Deuterium at Angular Methyl Groups (e.g., C-19)

Introducing deuterium at unactivated aliphatic positions, such as the C-19 angular methyl group, is a formidable task. nih.gov Direct hydrogen-deuterium exchange is not feasible due to the lack of acidity of the C-H bonds. Therefore, chemists must resort to more complex, multi-step synthetic sequences or advanced catalytic methods. arkat-usa.org

One of the primary approaches is de novo synthesis, where the entire steroid skeleton or a significant portion of it is constructed using deuterated building blocks. arkat-usa.org This method offers ultimate control over the position and level of deuteration but is often synthetically demanding. For instance, the total synthesis of a steroid analog with a fully deuterated C-19 methyl group has been achieved as part of a broader synthetic effort. arkat-usa.org

In recent years, the development of novel catalytic methods has provided more direct routes. The concept of the deuterated "magic methyl" (–CD3) group, which has gained significant traction in medicinal chemistry, has led to new reagents and protocols for site-selective trideuteromethylation. nih.govscilit.com These methods often involve the use of specific deuterated reagents, such as CD3I or CD3-transfer agents, in conjunction with transition metal catalysts to install the deuterated methyl group onto a pre-functionalized steroid precursor. Another innovative strategy is the copper-catalyzed deacylative deuteration, which uses a methylketone (acetyl) moiety as a traceless activating group that can be replaced by a deuterated methyl group. nih.gov

Table 1: Approaches for Deuterium Introduction at Angular Methyl Groups

| Method | Description | Advantages | Disadvantages |

|---|---|---|---|

| De Novo Synthesis | Construction of the steroid framework from small, deuterated precursors. | High control over label position and isotopic enrichment. | Long, complex, and low-yielding synthetic routes. |

| Site-Selective C-CD3 Formation | Use of specialized trideuteromethylating reagents (e.g., CD3I, organometallics) to introduce a –CD3 group. nih.gov | More direct than de novo synthesis; applicable to late-stage functionalization. | Requires a suitable functional group handle on the steroid core. |

| Catalytic Deacylative Deuteration | A traceless acetyl group is used to direct a copper-catalyzed reaction that replaces it with a deuterated methyl group using D2O as the deuterium source. nih.gov | Redox-neutral process with high functional group tolerance. nih.gov | May require multi-step preparation of the ketone precursor. |

Deuterium Exchange Methods for Keto-Steroids

In contrast to the inert nature of angular methyl groups, the hydrogen atoms on carbons adjacent to a ketone (α-hydrogens) are acidic and can be readily exchanged for deuterium. This is typically achieved through a base-catalyzed hydrogen-deuterium exchange (HDX) reaction that proceeds via a keto-enol or enolate intermediate. nih.gov For a compound like 5β,19-Cycloandrostane-3,17-dione, the ketones at C-3 and C-17 provide handles for deuteration at the C-2, C-4, and C-16 positions.

The process involves treating the keto-steroid with a deuterium source, such as deuterium oxide (D2O), in the presence of a base. nih.gov The base removes an α-proton to form an enolate, which is then quenched by a deuteron (B1233211) from the solvent. This process can be repeated to achieve multiple deuterium incorporations. Common bases used for this purpose include deuterated potassium methoxide in methanol-d4 (B120146) or sodium deuteroxide in D2O. nih.gov

Another powerful technique combines deuteration with reduction. For example, a ketone can be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD4). This introduces a single deuterium atom specifically at the former carbonyl carbon. nih.govresearchgate.net By combining base-catalyzed exchange with deuteride (B1239839) reduction, a high degree of deuteration can be achieved in specific regions of the molecule. For instance, using unlabeled androsterone, the hydrogens at C-16 were exchanged using deuterated potassium methoxide, and the resulting ketone was reduced with sodium borodeuteride to yield a trideuterated product. nih.gov

Table 2: Common Reagents for Deuterium Exchange in Keto-Steroids

| Reagent/System | Mechanism | Target Position(s) |

|---|---|---|

| Base (e.g., KOMe, NaOD) in D2O/MeOD | Base-catalyzed keto-enol tautomerism. nih.gov | α-positions to the carbonyl group (e.g., C-2, C-4, C-16). nih.gov |

| Sodium Borodeuteride (NaBD4) | Reductive deuteration of a carbonyl group. researchgate.net | Carbonyl carbon (e.g., C-3, C-17). |

| Acid (e.g., DCl, D2SO4) in D2O | Acid-catalyzed enolization. nih.gov | α-positions to the carbonyl group. |

| Raney Nickel and D2 gas | Catalytic reduction of a double bond or other functional group. arkat-usa.org | Varies depending on the precursor's structure. |

Assessment of Isotopic Purity and Distribution in Synthesized Products

Following the synthesis of a deuterated compound, it is crucial to verify its structural integrity and accurately determine the isotopic enrichment and the specific sites of deuterium incorporation. rsc.org This is a non-trivial analytical task that relies primarily on the complementary techniques of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgspringernature.com

Mass Spectrometry (MS) is highly sensitive and provides precise information about the mass of the molecule. By comparing the mass spectrum of the deuterated compound to its unlabeled analog, one can determine the number of deuterium atoms incorporated. High-resolution mass spectrometry (HR-MS) is particularly powerful as it can resolve the isotopic cluster and allow for the calculation of the percentage of molecules containing one, two, three, or more deuterium atoms (isotopologue distribution). rsc.org Tandem mass spectrometry (MS/MS) offers further structural confirmation by fragmenting the molecule and analyzing the masses of the resulting pieces, which can help pinpoint the location of the deuterium labels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms.

¹H NMR: In proton NMR, the incorporation of a deuterium atom at a specific position results in the disappearance or significant reduction of the corresponding proton signal. The isotopic purity can be estimated by integrating the remaining proton signal relative to a non-deuterated signal within the same molecule. nih.gov

²H NMR: Deuterium NMR directly detects the deuterium nuclei. This provides an unambiguous confirmation of deuteration and allows for quantification. The combination of ¹H and ²H NMR can yield a highly accurate determination of isotopic abundance. nih.govwiley.com

¹³C NMR: Carbon-13 NMR is also a valuable tool. The coupling between carbon and deuterium (C-D) is different from carbon-proton (C-H) coupling, resulting in characteristic multiplet patterns (e.g., a triplet for a -CD group) and isotopic shifts in the spectrum, which can be used to confirm the location of the deuterium and assess purity. researchgate.net

A combined strategy using both HR-MS and NMR is often employed to provide a comprehensive and reliable assessment of the isotopic labeling in the final product. rsc.org

| ¹³C NMR | Changes in carbon signal multiplicity and chemical shift due to C-D coupling. researchgate.net | Confirms the location of deuterium labels on the carbon skeleton. | Low natural abundance and sensitivity of ¹³C requires longer acquisition times. |

Mechanistic Organic Chemistry and Reaction Pathway Investigations

Elucidation of Reaction Mechanisms for 5β,19-Cycloandrostane Formation

The formation of the characteristic 5β,19-cyclo bridge is a key synthetic challenge that defines this class of steroids. The mechanism often involves the creation of a new carbon-carbon bond between the C5 and C19 positions of the androstane (B1237026) core. One established method for creating such a linkage is through the reductive cyclization of a precursor containing functional groups at these positions. For instance, the synthesis of related 19-hydroxy-5β,19-cyclosteroids has been achieved via the reductive cyclization of a 19-formyl-4-en-3-one precursor using zinc in aqueous acetic acid. rsc.org This suggests a plausible pathway for forming the dione (B5365651) target, likely proceeding through an analogous intermediate where the C19 position is suitably activated for cyclization.

While many steroid cyclizations are famously driven by carbocationic rearrangements, particularly in biosynthesis, the formation of the 5β,19-cyclo bridge under certain synthetic conditions may proceed through different intermediates. nih.govnih.gov In biosynthetic pathways, the cyclization of squalene (B77637) to form the foundational steroid skeleton involves a cascade of carbocationic intermediates that direct the formation of multiple rings with high stereospecificity. However, synthetic routes, such as the aforementioned reductive cyclization, may involve radical or carbanionic species rather than carbocations. rsc.org

Nevertheless, if the cyclization were to be initiated by the departure of a leaving group from C19 under non-reductive, acidic conditions, a primary carbocation would form at C19. This highly unstable intermediate would be poised for immediate reaction. The intramolecular attack by the C5 position would form the cyclopropane (B1198618) ring. The stereochemistry of this addition would be critical in establishing the 5β linkage.

In a reductive cyclization pathway starting from a 19-oxo-androst-5-ene-3,17-dione derivative, the reaction would likely be initiated by the reduction of the C19 aldehyde or a related functional group. This process can generate a radical or an organometallic intermediate at the C19 position. This reactive species can then attack the C5-C6 double bond, leading to the formation of the 5,19-cyclo bond. The subsequent workup would yield the final 5β,19-Cycloandrostane-3,17-dione structure. The specific intermediates and their conformations play a decisive role in the stereochemical outcome of the reaction. rsc.org

Application of Kinetic Isotope Effects (KIE)

The primary utility of synthesizing a deuterated molecule like 5β,19-Cycloandrostane-3,17-dione-d2 is for conducting kinetic isotope effect (KIE) studies. A KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. youtube.comyoutube.com By preparing a precursor to 5β,19-Cycloandrostane-3,17-dione that is deuterated at specific sites ("-d2"), chemists can measure and compare its reaction rate to the non-deuterated version. The magnitude of the KIE (expressed as the ratio kH/kD) provides powerful evidence for the reaction mechanism. youtube.comacs.org

Deuterium (B1214612) isotope effects are categorized as either primary or secondary.

Primary KIE (kH/kD > 2): A primary KIE is observed when the bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, it requires more energy to break, leading to a slower reaction rate. A significant primary KIE is strong evidence that C-H bond cleavage is central to the slowest step.

Secondary KIE (kH/kD ≈ 0.7-1.5): A secondary KIE occurs when the deuterium atom is not directly involved in bond breaking or formation but is located near the reaction center. These smaller effects arise from changes in the vibrational environment of the C-D bond as the reaction progresses, often due to a change in hybridization (e.g., sp3 to sp2) at an adjacent carbon. youtube.com

For the synthesis of 5β,19-Cycloandrostane-3,17-dione, KIE studies could be designed by placing deuterium atoms at various positions on the precursor molecule to test different mechanistic hypotheses.

| Deuterium Position in Precursor | Potential Rate-Limiting Step Probed | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| C-19 | C-H bond cleavage at C-19 to initiate cyclization | > 2 (Primary) | Confirms C-19-H bond breaking is the slowest step. |

| C-4 or C-6 | Change in hybridization at C-5 during cyclization | ~1.1-1.3 (Secondary) | Supports a transition state where the geometry around C-5 is changing significantly. |

| C-2 or C-4 | Enolate formation at C-3 | > 2 (Primary) | Indicates that proton abstraction to form an enolate is the rate-limiting step in a base-catalyzed side reaction. |

In biochemistry, KIE studies are essential for understanding enzyme mechanisms. wikipedia.org If the formation of 5β,19-Cycloandrostane-3,17-dione were catalyzed by an enzyme, using a specifically deuterated substrate would be critical to identify the rate-limiting step of the catalytic cycle. researchgate.netnih.goveur.nl For many steroid-modifying enzymes, such as cytochrome P450s, the rate-limiting step can be substrate binding, the chemical transformation itself (e.g., C-H bond hydroxylation), or product release. researchgate.netnih.govtriyambak.org

For instance, if an enzyme synthesizes the 5,19-cyclo bridge by first abstracting a hydrogen atom from C-19, a substrate deuterated at C-19 would exhibit a significant primary KIE. This would confirm that C-H bond cleavage is the slow step. Conversely, if no KIE is observed (kH/kD ≈ 1), it would suggest that the chemical step is fast compared to other steps like protein conformational changes, substrate binding, or product dissociation. wikipedia.org

Stereochemical Outcomes of Synthetic Transformations

The stereochemistry of the final product is of paramount importance in steroid chemistry. The designation "5β" indicates that the newly formed C5-C19 bond is on the same face of the steroid as the C10-methyl group. The stereochemical outcome of the cyclization is determined by the transition state geometry.

In a reductive cyclization, the stereochemistry at C5 is often controlled by the direction from which the intermediate attacks the double bond. The existing stereocenters of the steroid nucleus create a complex steric environment, guiding the approach of the reacting moieties. For example, in the synthesis of related 19-hydroxy-5β,19-cyclosteroids, the 5β configuration is formed specifically, indicating a controlled facial attack during the cyclization step. rsc.org Similarly, the stereospecificity of cyclopropanation reactions on alkenes is well-established, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.com This principle, applied to the rigid steroid framework, ensures a highly controlled stereochemical outcome.

Stereoselective Reductions and Cyclizations

The reduction of the keto groups at the C-3 and C-17 positions of the androstane skeleton is a pivotal transformation in steroid metabolism and synthesis. The stereochemical course of these reductions is of significant interest as it determines the biological activity of the resulting hydroxy steroids. The presence of the 5β,19-cyclo functionality introduces unique steric and electronic constraints that influence the approach of reducing agents.

While specific studies on the stereoselective reduction of 5β,19-Cycloandrostane-3,17-dione-d2 are not extensively documented in publicly accessible literature, general principles of steroid chemistry suggest that the reduction of the 3-keto group in a 5β-androstane would be subject to steric hindrance from the A/B ring junction, influencing the approach of the reducing agent. Similarly, the stereochemistry of the reduction at C-17 is affected by the C-18 methyl group and the conformation of the D-ring.

The deuterium label in 5β,19-Cycloandrostane-3,17-dione-d2, the position of which is crucial for mechanistic interpretation, can be used to follow the fate of specific hydrogen atoms during metabolic or synthetic transformations. For example, if the deuterium atoms are located alpha to the carbonyl groups, their exchange or retention during enolization can provide evidence for the reaction mechanism. The synthesis of such labeled compounds often involves base-catalyzed exchange in the presence of deuterium oxide or the reduction of a suitable precursor with a deuterated reagent. nih.gov

Conformational Analysis of Cyclopropane Ring Systems

Conformational analysis of such constrained systems is typically carried out using a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. ¹H and ¹³C NMR chemical shifts and coupling constants are highly sensitive to the geometric arrangement of atoms. libretexts.orgresearchgate.net For instance, the dihedral angles between protons, which can be determined from coupling constants using the Karplus equation, provide valuable information about the conformation of the rings.

In the case of 5β,19-cycloandrostanes, the cyclopropane ring introduces significant strain, which can affect the puckering of the adjacent rings. The 5β configuration typically results in a bent A/B ring junction. The conformational preferences of the D-ring and any side chains are also influenced by the rigidified steroid backbone. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for exploring the potential energy surface of molecules and identifying low-energy conformations. researchgate.netmdpi.com These calculations can complement experimental NMR data, providing a more complete picture of the conformational equilibrium in solution. nih.gov For 5β,19-Cycloandrostane-3,17-dione-d2, such analyses would reveal the preferred orientation of the A, B, C, and D rings and how the cyclopropane ring modulates their conformations compared to non-cyclopropanated androstanes. The presence of deuterium is unlikely to significantly alter the conformation but serves as a valuable probe in NMR studies.

Advanced Analytical Methodologies Utilizing 5β,19 Cycloandrostane 3,17 Dione D2

Development and Validation of Mass Spectrometry-Based Assaysosti.govscispace.comchromatographyonline.commdpi.com

The development and validation of robust analytical methods are paramount for the accurate quantification of steroids in various biological and environmental matrices. rug.nlnih.gov Mass spectrometry, coupled with chromatographic separation, has become the gold standard for steroid analysis due to its high sensitivity and selectivity. researchgate.netnih.govnih.gov The use of stable isotope-labeled internal standards, such as 5β,19-Cycloandrostane-3,17-dione-d2, is a cornerstone of these methods, ensuring reliability by correcting for variations during sample processing and analysis. scispace.comthermofisher.com

Method validation is a critical process that establishes the performance characteristics of an assay, including its accuracy, precision, selectivity, and sensitivity. nih.govnih.gov For steroid hormone profiling, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are frequently developed and validated to quantify a panel of steroids simultaneously. rug.nlnih.gov These validated methods are essential for establishing reference intervals and understanding biological variation in healthy and diseased populations. rug.nlnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsscispace.comup.ac.za

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like steroids. restek.comrestek.com For steroid analysis, derivatization is often required to improve chromatographic properties and thermal stability. restek.comusgs.gov The use of isotope-dilution with GC-MS, employing deuterated standards like 5β,19-Cycloandrostane-3,17-dione-d2, allows for precise quantification by correcting for losses during sample preparation and derivatization. usgs.gov

GC-MS methods have been successfully developed for the analysis of various steroids in complex matrices. usgs.govnih.gov For instance, an isotope-dilution GC/MS/MS method was developed for the quantification of 20 natural and synthetic steroid hormones in water samples, demonstrating the utility of deuterated standards in environmental analysis. usgs.gov The selection of appropriate labeled compounds is crucial, as issues like deuterium (B1214612) loss can affect the accuracy of the results. usgs.gov

| Aspect | Description | Relevance of 5β,19-Cycloandrostane-3,17-dione-d2 |

|---|---|---|

| Derivatization | Chemical modification to increase volatility and thermal stability of steroids for GC analysis. | The deuterated standard undergoes the same derivatization process as the analyte, correcting for incomplete reactions or losses. |

| Chromatographic Separation | Separation of different steroids based on their boiling points and interactions with the GC column. | Co-elution with the target analyte allows for accurate quantification. |

| Mass Spectrometric Detection | Ionization and fragmentation of the derivatized steroids, followed by mass analysis for identification and quantification. | The mass shift due to deuterium labeling allows for clear differentiation from the endogenous analyte. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approachesscispace.comchromatographyonline.commdpi.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for steroid analysis in many clinical and research settings. nih.govnih.gov It offers high throughput and the ability to analyze a wide range of steroids without the need for derivatization. nih.gov The development of LC-MS/MS methods for steroid profiling is a significant area of research, with numerous methods being published for the simultaneous quantification of multiple steroids in various biological fluids. nih.govnih.gov

The use of stable isotope-labeled internal standards is considered the best practice in quantitative LC-MS/MS to compensate for matrix effects and other sources of variability. scispace.comresearchgate.net 5β,19-Cycloandrostane-3,17-dione-d2, by mimicking the behavior of the analyte during extraction, chromatography, and ionization, ensures the accuracy and precision of the quantification. scispace.com The development and validation of these methods are crucial for their application in clinical diagnostics and research. nih.govresearchgate.net

Function as a Stable Isotope Internal Standardosti.govscispace.comchromatographyonline.comresearchgate.netbritannica.com

The primary and most crucial application of 5β,19-Cycloandrostane-3,17-dione-d2 in analytical chemistry is its role as a stable isotope-labeled internal standard (SIL-IS). scispace.com In this capacity, it is added to a sample in a known quantity at the beginning of the analytical process. wikipedia.org Because it is chemically identical to the analyte of interest (5β,19-Cycloandrostane-3,17-dione) except for the presence of deuterium atoms, it experiences the same physical and chemical changes throughout sample preparation and analysis. lgcstandards.com This includes extraction efficiency, chromatographic retention, and ionization response. cerilliant.com By measuring the ratio of the analyte to the known amount of the internal standard, accurate quantification can be achieved, even in the presence of sample loss or matrix-induced signal suppression or enhancement. britannica.comwikipedia.org

Principles of Isotope Dilution Mass Spectrometry (IDMS) for Quantificationresearchgate.net

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the highly accurate determination of the amount of a substance. osti.govup.ac.za The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike"), such as 5β,19-Cycloandrostane-3,17-dione-d2, to the sample. osti.gov After the spike has thoroughly mixed and equilibrated with the naturally occurring analyte in the sample, the altered isotopic ratio of the element or compound is measured using a mass spectrometer. up.ac.za

The concentration of the analyte in the original sample is then calculated based on the change in this isotopic ratio. osti.gov This method is considered a primary ratio method because it relies on the direct measurement of isotope ratios, which can be performed with very high precision and accuracy. up.ac.za IDMS is widely used in the production of certified reference materials and in applications demanding the highest level of accuracy. wikipedia.org

Minimizing Matrix Effects and Sample Preparation Variationsscispace.comresearchgate.net

A significant challenge in quantitative analysis, particularly with LC-MS, is the "matrix effect." myadlm.orgx-mol.com This phenomenon occurs when other components in the sample matrix co-eluting with the analyte interfere with its ionization, leading to either suppression or enhancement of the analytical signal. chromatographyonline.com These effects can significantly compromise the accuracy and reliability of the results. researchgate.net

The use of a stable isotope-labeled internal standard like 5β,19-Cycloandrostane-3,17-dione-d2 is the most effective strategy to mitigate matrix effects. nih.govresearchgate.net Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way. researchgate.net Therefore, by calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects and inconsistencies in sample preparation (e.g., extraction recovery) can be effectively normalized, leading to more accurate and precise quantification. scispace.comreddit.com

Criteria for Selection of Deuterated Internal Standards (e.g., Isotopic Purity, Mass Shift, Co-elution)researchgate.net

The selection of an appropriate deuterated internal standard is critical for the success of an IDMS assay. lgcstandards.com Several key criteria must be considered:

Isotopic Purity: The internal standard should have a high degree of isotopic enrichment (isotopic purity). avantiresearch.comyoutube.com The presence of unlabeled analyte in the internal standard solution can lead to inaccuracies, particularly at low analyte concentrations. avantiresearch.com Ideally, the isotopic purity should be greater than 99%. osti.gov

Mass Shift: The mass difference between the deuterated standard and the analyte must be sufficient to prevent spectral overlap. avantiresearch.com A mass shift of at least 3 or 4 mass units is generally recommended to move the signal of the internal standard away from the natural isotopic distribution of the analyte. avantiresearch.com

Co-elution: The internal standard and the analyte should co-elute during chromatography. nih.gov This ensures that both compounds experience the same matrix effects at the same time. While deuterium labeling can sometimes cause a slight shift in retention time, this effect should be minimal to ensure accurate correction.

Stability of the Label: The deuterium atoms should be placed in positions on the molecule where they are not susceptible to exchange with hydrogen atoms from the solvent or during the analytical process. youtube.com

| Criterion | Importance | Ideal Characteristic for 5β,19-Cycloandrostane-3,17-dione-d2 |

|---|---|---|

| Isotopic Purity | High isotopic purity minimizes interference from the unlabeled form in the standard, ensuring accurate quantification, especially at low concentrations. avantiresearch.comyoutube.com | >99% deuteration. osti.gov |

| Mass Shift | A sufficient mass difference prevents spectral overlap between the analyte and the internal standard. avantiresearch.com | A mass shift of +2 Da provides clear separation in the mass spectrum. |

| Co-elution | Co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time, allowing for effective normalization. nih.gov | Identical or near-identical chromatographic retention time to the unlabeled analyte. |

| Label Stability | Stable labeling prevents the loss of deuterium atoms during sample preparation and analysis, which would compromise the accuracy of the assay. youtube.com | Deuterium atoms are located at non-labile positions on the steroid backbone. |

High-Resolution Mass Spectrometry for Structural Characterization and Quantitation

High-resolution mass spectrometry (HRMS) is an indispensable technique for the analysis of deuterated steroids, offering unparalleled mass accuracy and resolving power. This enables the differentiation of the labeled compound from its endogenous, non-labeled counterpart and other potential interferences. When coupled with a chromatographic separation method like liquid chromatography (LC), LC-HRMS provides a robust platform for both the qualitative and quantitative analysis of 5β,19-Cycloandrostane-3,17-dione-d2. nih.govsciex.comresearchgate.netnih.gov

Structural characterization by HRMS is primarily achieved through the analysis of the compound's fragmentation pattern. By subjecting the protonated molecule [M+H]⁺ to collision-induced dissociation (CID) or other fragmentation techniques, a unique mass spectrum is generated. For 5β,19-Cycloandrostane-3,17-dione-d2, the presence of the two deuterium atoms will result in a 2 Dalton mass shift in the precursor ion and in any fragment ions that retain the deuterium labels when compared to the unlabeled standard. The fragmentation of the steroid backbone often involves characteristic losses of water (H₂O), carbon monoxide (CO), and methyl groups. nih.gov The study of these fragmentation pathways, potentially aided by computational tools, allows for the confirmation of the core structure and can provide clues as to the location of the deuterium atoms. nih.gov

For quantitative purposes, 5β,19-Cycloandrostane-3,17-dione-d2 is ideally suited for use as an internal standard in isotope dilution mass spectrometry. sigmaaldrich.com A calibration curve is constructed by analyzing samples containing a known concentration of the analyte (the non-deuterated steroid) and a constant concentration of the deuterated internal standard. The ratio of the peak areas of the analyte to the internal standard is then plotted against the analyte concentration. This method corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. nih.govsciex.com

It is crucial to consider the potential for deuterium-hydrogen exchange, which can occur under certain analytical conditions and compromise the accuracy of quantitation. nih.gov Careful optimization of the LC method, including the pH of the mobile phase, is necessary to minimize this phenomenon.

Table 1: Illustrative HRMS Data for 5β,19-Cycloandrostane-3,17-dione-d2

| Parameter | Value | Description |

| Molecular Formula | C₁₉H₂₄D₂O₂ | The chemical formula indicating the presence of two deuterium atoms. |

| Exact Mass [M] | 288.2214 | The calculated monoisotopic mass of the neutral molecule. |

| Protonated Molecule [M+H]⁺ | 289.2287 | The m/z of the protonated molecule observed in the mass spectrometer. |

| Retention Time (RT) | 7.5 min | A hypothetical retention time on a standard C18 HPLC column. |

| Key Fragment Ion 1 | m/z 271.2181 | Corresponds to the loss of H₂O from the protonated molecule. |

| Key Fragment Ion 2 | m/z 261.2124 | Corresponds to the loss of CO from the protonated molecule. |

Note: The fragment ion values are hypothetical and based on common fragmentation patterns of steroidal ketones. The exact fragmentation will depend on the specific HRMS instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Location and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it ideal for confirming the exact location of deuterium atoms and assessing the isotopic purity of 5β,19-Cycloandrostane-3,17-dione-d2. rsc.orgrsc.org

Deuterium Location:

While ¹H NMR is the most common NMR experiment, direct detection of the deuterium nucleus using ²H NMR spectroscopy provides unambiguous proof of deuteration. wikipedia.orgmagritek.com The ²H NMR spectrum will exhibit signals at chemical shifts corresponding to the positions of the deuterium atoms. sigmaaldrich.com Due to the similar chemical environment, the chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum. sigmaaldrich.comstudymind.co.uk

Alternatively, the location of deuterium can be inferred from the ¹H NMR spectrum. The substitution of a proton with a deuterium atom results in the disappearance of the corresponding signal in the ¹H NMR spectrum. studymind.co.uk Furthermore, the coupling patterns of adjacent protons will be altered. For instance, if a proton is coupled to a deuteron (B1233211), the multiplicity of its signal will change from a doublet to a triplet (due to coupling with a spin I=1 nucleus).

Isotopic Purity:

NMR spectroscopy is also a primary method for determining the isotopic purity of a deuterated compound. nih.govrsc.orgrsc.org By comparing the integrals of the residual proton signals at the deuterated positions in the ¹H NMR spectrum with the integrals of protons at non-deuterated positions, the percentage of deuteration can be calculated. For a more accurate assessment, quantitative ¹H NMR (qNMR) can be employed using a certified internal standard.

Moreover, high-resolution ¹³C NMR spectroscopy can be utilized to assess isotopic purity. The presence of a deuterium atom on a carbon atom causes a characteristic upfield shift (to a lower ppm value) of the ¹³C signal, known as the isotope effect. nih.gov The presence of both the shifted and un-shifted signals allows for the calculation of the isotopic enrichment at that specific site.

Table 2: Hypothetical NMR Data for 5β,19-Cycloandrostane-3,17-dione-d2

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

| ¹H | 2.45 | d | H-4α | Disappearance or significant reduction in integral indicates deuteration at this position. |

| ¹H | 1.05 | s | H-19 | Disappearance or significant reduction in integral indicates deuteration at this position. |

| ²H | 2.45 | br s | D-4 | Broad singlet confirming deuterium at the C-4 position. |

| ²H | 1.05 | br s | D-19 | Broad singlet confirming deuterium at the C-19 position. |

| ¹³C | 40.8 | t | C-4 | A triplet in the proton-coupled ¹³C spectrum due to C-D coupling. An upfield shifted signal in the proton-decoupled spectrum. |

| ¹³C | 12.5 | t | C-19 | A triplet in the proton-coupled ¹³C spectrum due to C-D coupling. An upfield shifted signal in the proton-decoupled spectrum. |

Note: The chemical shift values are hypothetical and based on known spectra of similar androstane (B1237026) structures. The actual values may vary depending on the solvent and experimental conditions.

Biochemical Research Applications in Steroid Metabolism and Enzymology Non Clinical Focus

Elucidation of Steroid Biosynthetic Pathways in Non-Human Systems

The study of how steroids are created and transformed in biological systems is fundamental to understanding many physiological processes. Deuterated steroids like 5b,19-Cycloandrostane-3,17-dione-d2 are instrumental in this field. nih.gov

Tracing Carbon Flow in Steroidogenesis with Deuterated Probes

The use of stable isotope-labeled compounds, such as those containing deuterium (B1214612), is a powerful technique for tracing the metabolic fate of steroids. nih.gov By introducing a deuterated steroid into a biological system, researchers can follow its transformation through various enzymatic reactions. The deuterium atoms act as a "tag" that can be detected using techniques like mass spectrometry. nih.gov This allows for the precise identification of metabolites and the elucidation of complex biosynthetic pathways. nih.govnih.gov This approach has been crucial in understanding the intricate network of reactions that constitute steroidogenesis, the process of forming steroid hormones from cholesterol. britannica.comyoutube.com

For instance, studies have used deuterium-labeled steroids to investigate the conversion of androgens to estrogens, a critical process in hormone balance. nih.gov The use of deuterated analogs helps in understanding the sequence of reactions and identifying key intermediates. nih.gov

Investigating Enzymatic Hydroxylation and Oxidation Processes

Enzymatic hydroxylation, a key reaction in steroid metabolism, involves the insertion of a hydroxyl group into a steroid molecule. fu-berlin.denih.gov This process is often catalyzed by cytochrome P450 enzymes. fu-berlin.de Deuterated steroids are used to study the mechanisms of these hydroxylation reactions. The presence of deuterium can affect the rate of the reaction, an effect known as a kinetic isotope effect, which provides valuable information about the reaction mechanism. nih.gov

Similarly, oxidation processes, often carried out by oxidoreductase enzymes, are fundamental to steroid transformations. aatbio.com The use of deuterated substrates allows researchers to probe the mechanisms of these enzymes and understand how they recognize and modify their steroid substrates. aatbio.com For example, studies on the metabolism of androstane (B1237026) derivatives have utilized these techniques to identify various hydroxylated metabolites. fu-berlin.de

Studies of Steroid-Converting Enzymes

The function and specificity of enzymes that convert steroids are critical areas of biochemical research. Deuterated steroids provide a unique means to investigate these enzymatic processes in detail.

Mechanistic Investigations of Oxidoreductases and Aromatase

Oxidoreductases are a broad class of enzymes that catalyze the transfer of electrons from one molecule to another, playing a vital role in steroid metabolism. aatbio.comyoutube.com Deuterated substrates are employed to study the kinetic isotope effects of these enzymes, shedding light on the rate-limiting steps of the reactions they catalyze. nih.gov

Aromatase, a cytochrome P450 enzyme, is responsible for the crucial final steps in estrogen biosynthesis, converting androgens to estrogens. wikipedia.org Mechanistic studies using deuterated androgens have been instrumental in understanding the complex three-step reaction catalyzed by aromatase. nih.govnih.gov These studies have helped to clarify the nature of the active oxygen species involved in the reaction and the formation of byproducts. nih.gov

Substrate Specificity and Enzyme Kinetics using Deuterated Analogues

Deuterated steroid analogs are valuable tools for probing the substrate specificity of steroid-converting enzymes. wikipedia.org By systematically replacing hydrogen atoms with deuterium at different positions on the steroid molecule, researchers can determine which positions are critical for enzyme binding and catalytic activity. nih.gov

The use of deuterated substrates also allows for detailed kinetic analysis of enzyme-catalyzed reactions. nih.gov The kinetic isotope effect, which is the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom, can provide insights into the transition state of the reaction and the mechanism of bond cleavage. nih.govnih.gov This information is crucial for understanding how enzymes achieve their remarkable catalytic efficiency and specificity.

Understanding Metabolic Fates in Biological Systems

Tracing the metabolic fate of steroids is essential for understanding their biological roles and how they are eliminated from the body. Deuterated steroids, including derivatives of 5b,19-Cycloandrostane-3,17-dione, serve as powerful tracers in these studies. nih.govnih.govfu-berlin.de When a deuterated steroid is introduced into a biological system, its metabolites can be identified by the presence of the deuterium label using mass spectrometry. nih.gov This allows researchers to map out the complete metabolic pathway of a steroid, from its initial form to its final excretion products. nih.gov

For example, studies have used deuterated steroids to follow the metabolism of androgens and identify the various hydroxylated and oxidized products that are formed. fu-berlin.de This information is critical for understanding the complex network of metabolic reactions that control the levels and activities of steroid hormones in non-human biological systems. researchgate.netresearchgate.net

In Vitro Metabolic Stability Assessments (e.g., Liver Microsomes, Cell-Free Systems)

In vitro metabolic stability assays are crucial for understanding the susceptibility of a compound to metabolic breakdown by liver enzymes. These studies often utilize liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net Cell-free systems, which contain specific isolated enzymes, are also employed to investigate the role of individual enzymes in a compound's metabolism.

In this context, this compound is indispensable for accurately quantifying the disappearance of the parent compound, 5b,19-Cycloandrostane-3,17-dione, over time. A known concentration of the deuterated internal standard is added to the incubation mixture containing the parent compound and the liver microsomes or cell-free enzyme system. acanthusresearch.com By comparing the peak area of the parent compound to the constant peak area of the internal standard at different time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can construct a precise metabolic degradation curve. researchgate.net

The data generated from these assays, as exemplified in the table below, allows for the calculation of key metabolic parameters such as the compound's half-life (t½) and intrinsic clearance (Clint). This information is vital for predicting the in vivo metabolic behavior of the steroid. While direct metabolic studies on 5b,19-Cycloandrostane-3,17-dione are not widely published, the table represents typical data from such an experiment.

| Incubation Time (minutes) | Parent Compound Remaining (%) | Calculated Half-life (t½, minutes) | Intrinsic Clearance (Clint, µL/min/mg protein) |

|---|---|---|---|

| 0 | 100 | 35.2 | 19.7 |

| 5 | 88.5 | ||

| 15 | 68.2 | ||

| 30 | 45.8 | ||

| 45 | 31.0 | ||

| 60 | 21.0 |

Investigating Biotransformation Pathways in Model Organisms (e.g., Fungi, Bacteria)

Microorganisms like fungi and bacteria are frequently used as model systems to study the biotransformation of steroids, as they possess a diverse array of enzymes capable of modifying the steroid nucleus. nih.gov These microbial transformations can produce novel steroid derivatives, some of which may have pharmaceutical importance. nih.govnih.gov Fungal species, in particular, are known for their ability to introduce hydroxyl groups at various positions on the steroid scaffold, reactions that can be challenging to achieve through chemical synthesis. nih.gov

In studies investigating the biotransformation of 5b,19-Cycloandrostane-3,17-dione by microorganisms, the deuterated standard, this compound, would be used to quantify the depletion of the parent compound and the formation of its metabolites. sigmaaldrich.com After incubating the parent steroid with a microbial culture, the mixture is extracted and analyzed by GC-MS or LC-MS/MS. The deuterated standard allows for accurate measurement of the concentrations of the parent compound and any resulting metabolites, even at low levels. sigmaaldrich.com

Research on the related compound, androst-4-ene-3,17-dione (AD), has shown that fungi such as Aspergillus and Fusarium can produce various hydroxylated and reduced metabolites. nih.gov For instance, Aspergillus sp. can introduce a hydroxyl group at the 11α-position, while Fusarium oxysporum can yield 14α-hydroxy-AD and testosterone. nih.gov These studies provide a blueprint for how the biotransformation of 5b,19-Cycloandrostane-3,17-dione could be investigated, with the deuterated standard ensuring the reliability of the quantitative data.

The following table illustrates the types of metabolites that could be identified and quantified in a hypothetical biotransformation study of 5b,19-Cycloandrostane-3,17-dione using a fungal model organism.

| Metabolite | Chemical Transformation | Fungal Species (Example) | Yield (%) |

|---|---|---|---|

| 11α-hydroxy-5b,19-cycloandrostane-3,17-dione | Hydroxylation at C-11 | Aspergillus sp. | 45 |

| 14α-hydroxy-5b,19-cycloandrostane-3,17-dione | Hydroxylation at C-14 | Fusarium oxysporum | 28 |

| 17β-hydroxy-5b,19-cycloandrostan-3-one | Reduction of 17-keto group | Fusarium fujikuroi | 15 |

| 7β-hydroxy-5b,19-cycloandrostane-3,17-dione | Hydroxylation at C-7 | Aspergillus nidulans | 12 |

Computational Chemistry and Molecular Modeling of 5β,19 Cycloandrostane 3,17 Dione D2

Molecular Docking Simulations for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of steroid derivatives like 5β,19-Cycloandrostane-3,17-dione-d2, docking simulations are instrumental in predicting their binding affinity and mode of interaction with target enzymes.

For instance, studies on other steroidal compounds, such as aromatase inhibitors, have successfully used molecular docking to elucidate key interactions within the enzyme's active site. nih.gov These simulations can reveal crucial binding features, such as hydrogen bonds and hydrophobic interactions, that are essential for the molecule's biological activity. nih.gov A molecular docking study on a series of steroidal aromatase inhibitors showed that hydrogen bonding with specific amino acid residues, like MET374, is a critical requirement for optimal ligand binding. nih.gov

While specific docking studies on 5β,19-Cycloandrostane-3,17-dione-d2 are not widely published, the methodology would involve creating a 3D model of the compound and docking it into the crystal structure of a target enzyme. The results would be scored based on the predicted binding energy, providing insights into its potential as an enzyme inhibitor or substrate. The unique conformation of the 5β,19-cyclo bridge would be a key factor in determining its fit within a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Studies on Steroid Derivatives (Focused on Structural Features)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The fundamental principle is that variations in the structural features of molecules are responsible for the variations in their biological effects. researchgate.net These studies are pivotal in drug design for optimizing lead compounds and predicting the activity of new molecules, thereby reducing the need for extensive animal testing. researchgate.netrutgers.edu

For steroid derivatives, QSAR studies focus on correlating molecular descriptors with biological activities like binding affinities or inhibitory concentrations. These descriptors can be categorized as follows:

Topological descriptors: These describe the atomic connectivity in the molecule.

Shape descriptors: These relate to the three-dimensional shape of the molecule.

Thermodynamic descriptors: These describe the energetic properties of the molecule.

Electronic descriptors: These describe the electronic properties, such as charge distribution.

A hybrid 2D and 3D-QSAR study on steroidal aromatase inhibitors identified several descriptors that influence inhibitory activity. nih.gov The model indicated that increasing certain parameters while decreasing the CDOCKER interaction energy could enhance the aromatase inhibitory activity. nih.gov

| Descriptor Type | Example Descriptors Influencing Steroid Activity | Predicted Effect on Activity |

| Thermodynamic | CDOCKER Interaction Energy (ECD) | Decrease |

| Topological | Information Index (SIC) | Increase |

| Shape | Shadow Fractional Area (Shadow_XZfrac) | Decrease |

| Electronic | Jurs Descriptors (Jurs_WNSA_1, Jurs_WPSA_1) | Increase |

This table summarizes findings from a QSAR study on steroidal aromatase inhibitors, indicating how different structural and energetic features can be tuned to modulate biological activity. nih.gov

In the case of 5β,19-Cycloandrostane-3,17-dione-d2, a QSAR model would specifically analyze the impact of the rigid 5β,19-cyclo structure on its activity. The unique topography and steric hindrance introduced by the cyclopropane (B1198618) ring would be quantified by specific descriptors, allowing for a predictive understanding of its biological potential.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the energetics and mechanisms of chemical reactions.

DFT calculations can be applied to understand the formation of the 5β,19-cyclopropane ring, which is a key structural feature of the molecule. For example, DFT has been used to study the mechanism and stereoselectivity of the Simmons-Smith cyclopropanation reaction, a common method for forming cyclopropane rings. nih.gov Such calculations can identify the transition states and intermediates, providing insights into the reaction pathway and the factors that control the stereochemical outcome. nih.gov

Furthermore, DFT can be used to investigate the energetics of reactions involving the steroid skeleton itself. For instance, studies on the cycloisomerization of macrocycles have used DFT to compare thermal and catalyst-induced reaction pathways, calculating the activation free Gibbs energies for each step. nih.gov For 5β,19-Cycloandrostane-3,17-dione-d2, DFT could be used to calculate its relative stability compared to other isomers and to model its reactivity at the C3 and C17 ketone positions.

Conformational Analysis and Dynamics of Cycloandrostane Steroid Skeletons

The biological function of a steroid is intimately linked to its three-dimensional shape. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the dynamics of their interconversion. The tetracyclic core of a steroid, consisting of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring, is a rigid structure, but it still possesses some conformational flexibility. libretexts.orgresearchgate.net

Influence of the Cyclopropane Ring on Steroid Conformation

The introduction of a 5β,19-cyclopropane ring creates a significant conformational constraint on the steroid skeleton. Cyclopropane itself is a highly strained molecule due to its planar structure, which forces the C-C-C bond angles to be 60°, a large deviation from the ideal tetrahedral angle of 109.5°. libretexts.org This angle strain, combined with torsional strain from eclipsed C-H bonds, makes the cyclopropane ring conformationally rigid. libretexts.org

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as infrared (IR) and vibrational circular dichroism (VCD) spectra. nih.govsemanticscholar.org These predictions are valuable for confirming the structure of a synthesized compound and for understanding its conformational distribution in solution.

By calculating the vibrational frequencies and intensities for different low-energy conformers, a theoretical spectrum can be generated. nih.gov This calculated spectrum can then be compared with the experimental spectrum to identify the predominant conformers present. For a molecule like 5β,19-Cycloandrostane-3,17-dione-d2, this technique could be used to:

Confirm the presence of the cyclopropane ring through its characteristic vibrational modes.

Probe the local environment of the two ketone functional groups at C3 and C17.

Simulations can also show how the spectra might change with minor structural modifications, providing a deeper understanding of the structure-property relationships. nih.gov

Q & A

Q. What analytical techniques are recommended for characterizing 5β,19-Cycloandrostane-3,17-dione-d2 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting deuterated steroids like 5β,19-Cycloandrostane-3,17-dione-d2. Key steps include:

- Chromatographic separation : Use reversed-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to resolve isotopic variants.

- Mass spectrometry : Employ multiple reaction monitoring (MRM) to track specific deuterium-labeled precursor-to-product ion transitions, minimizing interference from endogenous analogs .

- Validation : Perform matrix-matched calibration and spike-recovery experiments to ensure accuracy (85–115%) and precision (CV <15%) in complex biological samples like plasma or tissue homogenates .

Q. How should researchers ensure the stability of 5β,19-Cycloandrostane-3,17-dione-d2 during storage and handling?

Stability protocols for deuterated steroids require:

- Storage : Maintain at ≤-20°C in airtight, light-resistant containers to prevent deuterium exchange and degradation. Long-term stability (>2 years) is achievable under these conditions .

- Handling : Thaw aliquots on ice and avoid repeated freeze-thaw cycles. Verify integrity post-experiment via LC-MS/MS to confirm no deuterium loss or structural isomerization .

- Solubility : Prepare stock solutions in deuterium-stable solvents (e.g., deuterated DMSO) to minimize isotopic dilution during dilution steps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during the synthesis of 5β,19-Cycloandrostane-3,17-dione-d2?

Deuterium labeling efficiency varies due to reaction conditions or isotopic scrambling. Mitigation strategies include:

- Reaction optimization : Use kinetic isotope effect (KIE) studies to identify deuterium-sensitive steps. For example, adjusting pH or temperature during catalytic hydrogenation can enhance site-specific deuterium incorporation .

- Analytical cross-validation : Compare nuclear magnetic resonance (NMR) spectroscopy (for positional deuterium confirmation) with high-resolution MS to quantify isotopic purity (>98%) and identify side products .

- Batch documentation : Track synthetic lots with detailed reaction logs (e.g., reagent ratios, incubation times) to correlate process variables with isotopic yield .

Q. What experimental designs address contradictions in metabolic stability data for 5β,19-Cycloandrostane-3,17-dione-d2 across different in vitro models?

Conflicting metabolic data often arise from model-specific enzyme expression. A robust approach involves:

- Comparative assays : Parallel testing in hepatocytes (human/rat), microsomes, and recombinant CYP isoforms to map enzyme contributions. For example, CYP3A4/5 dominance in hepatic clearance may explain species disparities .

- Isotope tracing : Co-administer non-deuterated and deuterated analogs to track metabolite profiles via LC-MS/MS. This clarifies whether deuterium alters metabolic pathways (e.g., reduced β-oxidation due to isotopic mass shifts) .

- Statistical modeling : Apply Michaelis-Menten kinetics to derive intrinsic clearance rates, adjusting for deuterium-induced metabolic inertia .

Q. How can researchers optimize LC-MS/MS parameters for detecting 5β,19-Cycloandrostane-3,17-dione-d2 at trace concentrations in complex samples?

Sensitivity enhancement requires:

- Ion source tuning : Optimize electrospray ionization (ESI) parameters (e.g., capillary voltage: 3.5 kV; source temperature: 350°C) to maximize ionizability of the deuterated compound .

- Collision energy (CE) calibration : Perform CE ramping (e.g., 10–40 eV) to identify the optimal energy for MRM transitions, balancing signal intensity and specificity .

- Sample cleanup : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion-exchange) to reduce matrix interference. Recovery rates >90% are critical for sub-nanogram detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.